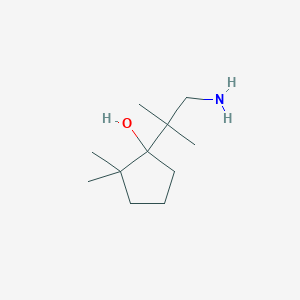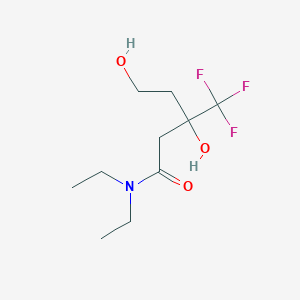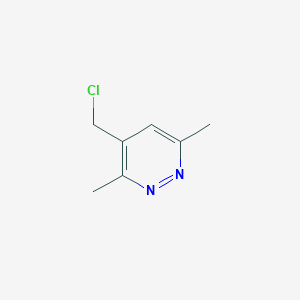![molecular formula C8H18Cl2N2 B13220290 (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of octahydro-1H-pyrrolo[3,4-b]pyridine, a bicyclic nitrogen-containing heterocycle. This compound is known for its role as an intermediate in the synthesis of various medicinal compounds, including antibiotics like Moxifloxacin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves several steps. One common method includes the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. This intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, which is further converted to the desired compound with high optical purity .
Industrial Production Methods
For industrial-scale production, the compound is often synthesized using batch-wise or flow methods in water or mixtures of water and organic solvents like DMSO or acetonitrile. The reaction is typically carried out at temperatures ranging from 20°C to 40°C over a period of 70 to 200 hours .
化学反応の分析
Types of Reactions
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .
科学的研究の応用
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in antibiotic synthesis, it contributes to the formation of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
類似化合物との比較
Similar Compounds
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: A closely related compound used in similar applications.
1H-Pyrazolo[3,4-b]pyridines: Another class of bicyclic nitrogen-containing heterocycles with significant biomedical applications.
Uniqueness
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of important antibiotics. Its high optical purity and specific molecular interactions make it a valuable compound in pharmaceutical research and production .
特性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC名 |
(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChIキー |
OLSPYLJJOKFQFD-OXOJUWDDSA-N |
異性体SMILES |
CN1C[C@@H]2CCCN[C@@H]2C1.Cl.Cl |
正規SMILES |
CN1CC2CCCNC2C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
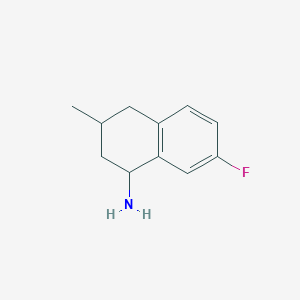
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
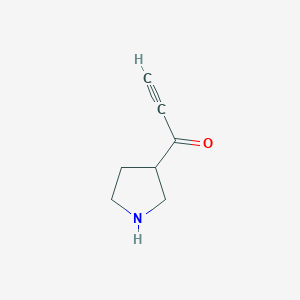


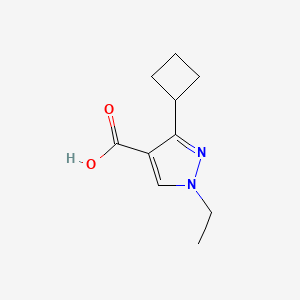
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)
